tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and other proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-hydroxycarbamate: This compound is used as a protecting group for hydroxylamines and has similar applications in chemical synthesis.
tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: This compound has applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-9(2,3)14-8(12)11-6-10(13)4-5-15-7-10/h13H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWSMNORVFRPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCSC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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